2-((1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Description
2-((1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a useful research compound. Its molecular formula is C16H20ClFN2O4S and its molecular weight is 390.85. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Studies have synthesized various acetamide derivatives with structures closely related to 2-((1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, exploring their potential as antibacterial agents. For instance, a series of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate to high antibacterial activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The study identified compounds with a 2-methylphenyl group as the most active growth inhibitors, highlighting the potential of these derivatives in developing new antibacterial treatments (Iqbal et al., 2017).
Enzyme Inhibition for Alzheimer's Disease
Another significant application involves enzyme inhibition targeting conditions like Alzheimer's disease. A novel series of multifunctional amides was synthesized, showing moderate enzyme inhibitory potentials against acetylcholinesterase and butyrylcholinesterase, enzymes involved in Alzheimer's pathology. The study also noted mild cytotoxicity, indicating the compounds' safety profile. One compound, in particular, demonstrated very good activity with IC50 values indicating its effectiveness and potential as a therapeutic agent for Alzheimer's disease (Hassan et al., 2018).
Anti-Epileptic Drug Candidate
In the field of neurology, especially epilepsy, the search for broad-spectrum anti-epileptic drugs (AEDs) has led to the identification of compounds with structures akin to this compound. One such study identified a compound with strong, broad-spectrum anti-epileptic drug potential, demonstrating anti-convulsant activity in various models, including scPTZ, MES, 6 Hz, and amygdala kindling. This compound showed a good safety margin, making it a promising candidate for clinical development as an AED (Tanaka et al., 2019).
Properties
IUPAC Name |
2-[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O4S/c1-19-15(21)10-25(23,24)11-5-7-20(8-6-11)16(22)9-12-13(17)3-2-4-14(12)18/h2-4,11H,5-10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHPGHKNTPSLNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=C(C=CC=C2Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.